(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a chiral compound with the molecular formula C14H27N2O3S and a molecular weight of 309.45 g/mol. This compound is also known as rufinamide and is used as an antiepileptic drug.
Mecanismo De Acción
The exact mechanism of action of (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid is not fully understood. However, it is believed to work by blocking the activity of sodium channels in the brain, which reduces the excitability of neurons and helps to prevent seizures. Rufinamide has been shown to selectively bind to the sodium channel subtype Nav1.3, which is highly expressed in the brain regions that are involved in the generation of seizures.
Biochemical and Physiological Effects:
Rufinamide has been shown to have a range of biochemical and physiological effects. It has been found to increase GABAergic neurotransmission, which is thought to contribute to its antiepileptic properties. In addition, rufinamide has been shown to reduce glutamate release, which may also contribute to its antiepileptic effects. Other physiological effects of rufinamide include the modulation of voltage-gated calcium channels and the inhibition of carbonic anhydrase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid in lab experiments is its high selectivity for Nav1.3 sodium channels. This makes it a useful tool for studying the role of these channels in the generation of seizures and other neurological disorders. However, one limitation of using rufinamide in lab experiments is its relatively low potency compared to other antiepileptic drugs. This means that higher concentrations of the drug may be required to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid. One area of research is the development of more potent analogs of rufinamide that could be used in the treatment of epilepsy and other neurological disorders. Another area of research is the investigation of the potential use of rufinamide in the treatment of other disorders such as neuropathic pain and bipolar disorder. Finally, there is a need for further studies to elucidate the exact mechanism of action of rufinamide and to identify new targets for the development of novel antiepileptic drugs.
Métodos De Síntesis
The synthesis of (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid involves the reaction of cyclohexylmethylamine with methyl 3-methylpent-2-en-1-oate in the presence of sodium hydride. The resulting intermediate is then treated with chlorosulfonic acid and ammonium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid has been extensively studied for its antiepileptic properties. It has been found to be effective in the treatment of Lennox-Gastaut syndrome, a severe form of epilepsy that is difficult to manage with conventional antiepileptic drugs. In addition, rufinamide has also been investigated for its potential use in the treatment of other neurological disorders such as neuropathic pain, migraine, and bipolar disorder.
Propiedades
IUPAC Name |
(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-4-10(2)12(13(16)17)14-20(18,19)15(3)11-8-6-5-7-9-11/h10-12,14H,4-9H2,1-3H3,(H,16,17)/t10-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPDBONEKCUEPZ-JQWIXIFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)N(C)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)N(C)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.